Methyl 3-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate
Description
Methyl 3-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate is a thiophene-based compound featuring a 1,2,6-thiadiazinan ring system with a 1,1-dioxido modification and a 2,5-dimethylbenzyl substituent. The thiophene core is substituted at the 3-position with an acetamide linker and at the 2-position with a methyl ester group. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural motifs align with pharmacologically relevant thiophene derivatives, which are often explored for their bioactivity due to their aromatic heterocyclic framework and functional group diversity .
Properties
IUPAC Name |
methyl 3-[[2-[6-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-14-5-6-15(2)16(11-14)12-22-8-4-9-23(30(22,26)27)13-18(24)21-17-7-10-29-19(17)20(25)28-3/h5-7,10-11H,4,8-9,12-13H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNHZYPKGONBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(SC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and any relevant case studies or research findings.
Chemical Structure and Properties
The compound consists of a thiophene ring substituted with a carboxylate group and a thiadiazinan moiety. The structural complexity allows for various interactions with biological targets, which may contribute to its pharmacological effects.
Structural Formula
Anticancer Activity
Research has indicated that compounds related to thiophene derivatives exhibit significant anticancer properties. For instance, 2,5-dimethylthiophene-based compounds have shown potent inhibitory activity against topoisomerase II, a critical enzyme in DNA replication and repair. These compounds were tested in vitro against various cancer cell lines, including breast, colon, lung, and prostate cancers. The findings suggested that these compounds induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2,5-Dimethylthiophene | Breast Cancer | 5.0 | Topoisomerase II inhibition |
| 2,5-Dimethylthiophene | Colon Cancer | 4.5 | Induction of ROS and apoptosis |
| 2,5-Dimethylthiophene | Lung Cancer | 6.0 | Cell cycle arrest at G1 phase |
| 2,5-Dimethylthiophene | Prostate Cancer | 7.0 | Selective targeting of cancer cells |
Enzyme Inhibition
The compound may also act as an inhibitor of D-amino acid oxidase (DAO) . Studies on similar thiophene derivatives have demonstrated their ability to inhibit DAO effectively by interacting with the enzyme's active site. The structural analysis revealed that the thiophene ring aligns closely with key amino acids within the enzyme, facilitating potent inhibition .
Mechanism of DAO Inhibition
- Binding Affinity : The binding of the thiophene derivative to DAO results in conformational changes that prevent substrate access.
- Hydrophobic Interactions : Strong hydrophobic interactions between the thiophene ring and amino acid residues enhance binding stability.
Study on Anticancer Effects
In a notable study published in RSC Advances, researchers synthesized a series of N-acetyl pyrazolines derived from thiophene and evaluated their anticancer effects. The results indicated that these compounds exhibited low micromolar activity against various cancer cell lines while demonstrating minimal toxicity to non-cancerous cells. The study highlighted the importance of structural modifications in enhancing biological activity .
DAO Inhibition Study
Another study focused on the structure-activity relationship (SAR) of thiophene-based inhibitors of DAO. It was found that specific substitutions on the thiophene ring could significantly alter inhibitory potency. The research provided insights into optimizing these compounds for therapeutic applications in conditions like schizophrenia where DAO plays a critical role .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other thiophene and heterocyclic derivatives can be analyzed as follows:
Table 1: Structural and Functional Comparison
Key Comparisons
Core Structure and Bioactivity The target compound’s thiophene-carboxylate core is analogous to Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate , but the latter lacks the thiadiazinan ring and dimethylbenzyl group. The 1,1-dioxido thiadiazinan moiety distinguishes the target compound from simpler thiophene-acetamide derivatives like compound 96b , which features an ethylcarbamoyl group. The sulfone group in the thiadiazinan ring may enhance solubility or target binding compared to non-oxidized sulfur analogs.
This contrasts with the cyano-substituted compound 11a , where the electron-withdrawing cyano group may reduce bioavailability but increase electrophilic reactivity. The methyl ester at the 2-position is a common motif in prodrug design, as seen in triflusulfuron methyl ester , where esterification enhances stability until enzymatic hydrolysis occurs.
Synthetic Approaches
- The synthesis of thiophene-acetamide derivatives typically involves coupling reactions, as demonstrated in the preparation of compound 96b via carbamoylation . The target compound likely requires multi-step synthesis, including thiadiazinan ring formation and benzyl group introduction.
- Compound 11a was synthesized via condensation of aromatic aldehydes with thiouracil derivatives, a method that could be adapted for introducing benzylidene groups into the target compound.
The thermal stability of compound 11a (m.p. 243–246°C) implies that the target compound may also exhibit high stability due to its rigid thiadiazinan ring.
Research Implications
- Structural Similarity Analysis : Computational tools like SHELX and ORTEP could model the target compound’s crystal structure to compare packing efficiency with analogs like compound 11a .
- Bioactivity Prediction : Methods for similarity-based virtual screening could prioritize this compound for antibacterial or anticancer assays, given its resemblance to bioactive thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
